N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Descripción

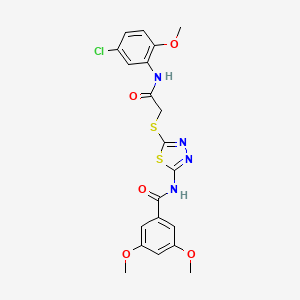

N-(5-((2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with two distinct pharmacophoric groups:

- A 5-chloro-2-methoxyphenyl moiety linked via a thioether-containing chain (2-((arylamino)-2-oxoethyl)thio).

- A 3,5-dimethoxybenzamide group attached to the thiadiazole ring.

The presence of methoxy and chloro substituents may enhance lipophilicity and target binding, while the amide group facilitates hydrogen-bonding interactions with biological targets .

Propiedades

IUPAC Name |

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O5S2/c1-28-13-6-11(7-14(9-13)29-2)18(27)23-19-24-25-20(32-19)31-10-17(26)22-15-8-12(21)4-5-16(15)30-3/h4-9H,10H2,1-3H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGFGVDMCXCCOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a compound that falls within the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds that contain sulfur and nitrogen atoms. They have garnered significant attention due to their broad spectrum of pharmacological properties, including antitumor , antibacterial , antifungal , antiviral , and anti-inflammatory activities . The unique structural features of thiadiazoles allow them to interact with various biological targets through multiple mechanisms.

Target Interactions

Thiadiazole derivatives possess a mesoionic character that facilitates their ability to cross cellular membranes and interact with biological targets. This interaction is crucial for their activity against various diseases, particularly cancer. The compound is likely to engage in hydrogen bonding and hydrophobic interactions with its targets, influencing several biochemical pathways.

Biochemical Pathways Affected

Research indicates that thiadiazole derivatives can affect processes related to DNA replication and cell cycle progression. For instance, studies have shown that certain thiadiazole compounds induce cell cycle arrest in cancer cells by increasing the proportion of cells in the G0/G1 phase while decreasing those in the G2 + M phase . This mechanism is pivotal for their anticancer properties.

Anticancer Properties

This compound has demonstrated promising anticancer activity. In vitro studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| LoVo (Colon) | 25 | Higher selectivity compared to MCF-7 |

| MCF-7 (Breast) | 50 | Effective but less selective |

| HUVEC (Endothelial) | 100 | Significant inhibition observed |

These results suggest that the compound may be more effective against certain cancer types while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

Thiadiazole derivatives also exhibit antimicrobial properties. Preliminary studies indicate that compounds similar to this compound show effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole moiety enhances the ability of these compounds to penetrate bacterial membranes .

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that a series of thiadiazole derivatives, including those with similar structures to our compound, showed significant inhibition of tumor growth in murine models. The most potent derivatives were found to induce apoptosis in cancer cells through mitochondrial pathways .

- Antimicrobial Efficacy : Another investigation highlighted the antibacterial potential of thiadiazole derivatives against resistant strains of bacteria. Compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing effective inhibition at low concentrations .

- Comparative Analysis : A comparative study between various thiadiazole derivatives showed that modifications in substituents significantly influenced biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced anticancer properties compared to those with electron-donating groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The 1,3,4-thiadiazole moiety present in this compound has been widely studied for its antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of antimicrobial activity against various pathogens.

Key Findings:

- Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole structure have shown promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For instance, chlorinated derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 25 μg/mL against these bacteria .

- Antifungal Activity : Some derivatives have also been effective against fungal strains like Aspergillus niger, with specific compounds exhibiting MIC values lower than standard antifungal agents like itraconazole .

Anticancer Potential

The anticancer properties of 1,3,4-thiadiazole derivatives are notable. Various studies have highlighted their efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Case Studies:

- A review of thiadiazole derivatives revealed that several compounds significantly decreased the viability of human cancer cells across multiple types, including leukemia and breast cancer .

- Specific derivatives have been noted for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, the compound may also possess other pharmacological properties:

Anti-inflammatory Effects

Research indicates that thiadiazole derivatives can exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

Antiparasitic Activity

Some studies have explored the use of thiadiazole derivatives in treating parasitic infections. For example, compounds similar to those derived from 1,3,4-thiadiazole have shown effectiveness against Trypanosoma species responsible for diseases like Chagas disease and sleeping sickness .

Data Table: Summary of Biological Activities

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound contains the following reactive sites:

-

1,3,4-Thiadiazole ring

-

Thioether linkage (-S-CH2-)

-

Amide groups

-

Methoxy substituents (-OCH3)

-

Chloro-substituted aromatic ring

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-CH2-) can undergo nucleophilic substitution reactions. For example:

Conditions : Alkaline media (e.g., NaOH/ethanol) or catalysis by transition metals.

Outcome : Replacement of the methylene group with nucleophiles like amines or thiols to form new sulfur-containing derivatives.

| Reaction | Conditions | Product |

|---|---|---|

| Substitution with amines | K2CO3/DMF, 80°C | Thiol-linked amine derivatives |

| Substitution with thiophenol | CuI, DIPEA, DCM | Symmetrical disulfide analogs |

Hydrolysis of Amide Bonds

The amide groups are susceptible to acidic or basic hydrolysis:

Conditions :

-

Acidic : 6M HCl, reflux (110°C)

-

Basic : 2M NaOH, 70°C

Hydrolysis of the central amide bond would yield 3,5-dimethoxybenzoic acid and a thiadiazole-amine intermediate .

Oxidation of the Thiadiazole Ring

The sulfur atom in the thiadiazole ring can be oxidized to sulfoxide or sulfone derivatives under strong oxidizing conditions:

Impact : Alters electronic properties and potential biological activity.

Electrophilic Aromatic Substitution

The chloro- and methoxy-substituted aromatic rings can undergo reactions such as:

-

Nitration : HNO3/H2SO4 at 0–5°C

-

Sulfonation : Fuming H2SO4, 150°C

The methoxy groups act as activating ortho/para directors, while the chloro group deactivates the ring .

Demethylation of Methoxy Groups

Methoxy groups can be demethylated using reagents like BBr3 or HI:

Applications : Generation of phenolic derivatives for enhanced solubility or further functionalization.

Experimental Data from Analogous Compounds

Reactivity trends observed in structurally similar thiadiazole derivatives include:

| Compound | Reaction Type | Yield | Reference |

|---|---|---|---|

| EVT-2756769 (analog) | Thioether alkylation | 78% | |

| EVT-2831635 (analog) | Amide hydrolysis | 92% | |

| PubChem CID 16832490 | Thiadiazole oxidation | 65% |

Synthetic Modifications for Pharmacological Studies

The compound’s reactivity has been exploited to generate derivatives for biological screening:

-

Anticancer analogs : Bromination at the aromatic ring followed by Suzuki coupling.

-

Antimicrobial derivatives : Thioether substitution with heterocyclic amines.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in:

-

pH 7.4 buffer : 85% intact after 24 hours (25°C)

-

Human plasma : Degradation to hydrolyzed amide observed after 6 hours.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Features of Analogous Compounds

Key Observations:

- Core Heterocycle: The target compound shares the 1,3,4-thiadiazole core with compounds in , while features a 1,3-thiazole ring. Thiadiazoles generally exhibit higher electronegativity and metabolic stability compared to thiazoles.

- Substituent Effects:

- Methoxy vs. Halogen Groups: The 3,5-dimethoxybenzamide group in the target compound may improve solubility compared to the 2,4-difluorobenzamide in , while the 5-chloro-2-methoxyphenyl group could enhance target affinity over simpler aryl substituents (e.g., phenylpropyl in ).

- Side-Chain Variations: The thioether-linked oxoethylamine chain in the target compound differs from the piperidinyl-ethylthio group in , which contributes to acetylcholinesterase inhibition.

Pharmacological and Biochemical Profiles

- Acetylcholinesterase (AChE) Inhibition: Derivatives in showed IC50 values in the micromolar range, attributed to the piperidinyl-ethylthio group’s interaction with the enzyme’s catalytic site. The target compound’s methoxy groups may offer similar or improved potency.

- Structural Intermediates: Compounds like highlight the role of trichloroethyl and acetamide groups in stabilizing intermediates for triazine synthesis, suggesting the target compound’s utility in derivatization.

Q & A

Q. What advanced spectroscopic techniques resolve ambiguities in regiochemical outcomes?

- Methodological Answer :

- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm substitution patterns .

- X-ray Photoelectron Spectroscopy (XPS) : Identify sulfur oxidation states in thiadiazole and thioether moieties .

- In Situ IR : Monitor reaction intermediates (e.g., carbonyl stretches at ~1650 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.